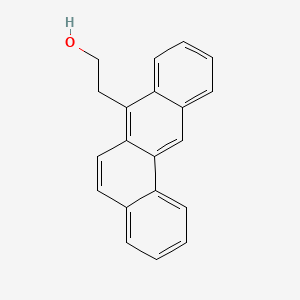
BENZ(a)ANTHRACENE-7-ETHANOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZ(a)ANTHRACENE-7-ETHANOL is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure consisting of four fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE-7-ETHANOL typically involves the reduction of benz(a)anthracene-7,12-dione. One common method includes the use of hydriodic acid and red phosphorus in glacial acetic acid, followed by purification through chromatography . The reaction conditions involve refluxing the mixture for 24 hours and subsequent purification steps to obtain the pure product.
Industrial Production Methods
Industrial production methods for benz(a)anthracene derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include catalytic hydrogenation or other reduction techniques to achieve the desired ethanol derivative. The specific industrial processes are designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
BENZ(a)ANTHRACENE-7-ETHANOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically involve the conversion of ketones or quinones to alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydriodic acid and red phosphorus are frequently used for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted benz(a)anthracene derivatives, quinones, and alcohols. These products have distinct chemical and physical properties that make them useful in different applications.
Scientific Research Applications
BENZ(a)ANTHRACENE-7-ETHANOL has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a model compound in toxicological studies.
Mechanism of Action
The mechanism of action of BENZ(a)ANTHRACENE-7-ETHANOL involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions, leading to the formation of reactive oxygen species (ROS) and other intermediates. These intermediates can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Anthracene: A simpler PAH with three fused benzene rings, used in similar applications.
Phenanthrene: Another PAH with a different ring structure, also studied for its chemical properties and applications.
Uniqueness
BENZ(a)ANTHRACENE-7-ETHANOL is unique due to its specific functional group (ethanol) attached to the benz(a)anthracene structure. This functional group imparts distinct chemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
63020-45-1 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-benzo[a]anthracen-7-ylethanol |
InChI |
InChI=1S/C20H16O/c21-12-11-19-17-8-4-2-6-15(17)13-20-16-7-3-1-5-14(16)9-10-18(19)20/h1-10,13,21H,11-12H2 |
InChI Key |
NKALMYNXJQQHFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















